Product packaging for 2-(1H-Benzimidazol-1-yl)ethane-1-thiol(Cat. No.:CAS No. 135206-61-0)

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Cat. No.: B166424
CAS No.: 135206-61-0
M. Wt: 178.26 g/mol
InChI Key: RJNFOYZSIWLCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzimidazol-1-yl)ethane-1-thiol is a synthetic benzimidazole derivative offered for research purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities and its presence in several therapeutic agents . This particular compound features a thioether chain, a functional group present in other bioactive benzimidazole-thiol derivatives that have demonstrated significant antiparasitic and antioxidant properties in research settings . As a structurally versatile molecule, it serves as a key synthon for the design and development of new chemical entities. Researchers can utilize this compound to explore its potential interactions with biological polymers, given that benzimidazoles are recognized as structural isosteres of nucleotides . Its mechanism of action in various assays may involve interactions with enzyme targets or DNA, akin to other benzimidazole-based compounds that have been studied for their anticancer effects through enzyme inhibition and DNA interaction mechanisms . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2S B166424 2-(1H-Benzimidazol-1-yl)ethane-1-thiol CAS No. 135206-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135206-61-0

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(benzimidazol-1-yl)ethanethiol

InChI

InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2

InChI Key

RJNFOYZSIWLCOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CCS

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCS

Synonyms

1H-Benzimidazole-1-ethanethiol(9CI)

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 1h Benzimidazol 1 Yl Ethane 1 Thiol and Its Analogues

Conventional Synthetic Routes to 2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Conventional methods for synthesizing the benzimidazole (B57391) framework, a key structural motif in many biologically active compounds, typically rely on the condensation of o-phenylenediamines with various reagents. scispace.comnih.gov The subsequent introduction of the ethanethiol (B150549) group can be achieved through several well-established reactions.

Ring Closure Strategies for Benzimidazole Core Formation

The formation of the benzimidazole ring is a critical step in the synthesis of the target compound. The most common and enduring method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. scispace.com This reaction, often requiring harsh conditions such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, proceeds through a dehydration mechanism to form the imidazole (B134444) ring fused to the benzene (B151609) ring. scispace.com

Another widely used approach is the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. scispace.com This method offers the advantage of utilizing readily available aldehydes. Various oxidizing agents, including nitrobenzene, sodium metabisulfite, and even air, have been employed to facilitate the cyclization. scispace.com

The table below summarizes some of the conventional ring closure strategies for the synthesis of the benzimidazole core.

Starting MaterialsReagents/ConditionsKey Features
o-Phenylenediamine and Carboxylic AcidStrong acids (e.g., PPA, HCl), high temperatureWell-established, versatile for various carboxylic acids. scispace.com
o-Phenylenediamine and AldehydeOxidizing agent (e.g., nitrobenzene, air)Utilizes readily available aldehydes. scispace.com
o-Phenylenediamine and OrthoestersLewis acid catalyst (e.g., ZrCl4, SnCl4)Can proceed under milder conditions compared to strong acids. umich.edu
o-Phenylenediamine and Carbon DisulfideBase (e.g., KOH), alcohol/waterLeads to the formation of 2-mercaptobenzimidazole (B194830). nih.gov

Thiol Group Introduction Methodologies

Once the benzimidazole nucleus is formed, the next step is the introduction of the ethanethiol side chain. A common strategy involves the alkylation of a pre-formed benzimidazole derivative. For instance, reacting 2-mercaptobenzimidazole with an appropriate alkyl halide, such as 2-chloroethanol (B45725), followed by conversion of the hydroxyl group to a thiol, can yield the desired product. The alkylation typically occurs at the sulfur atom of the tautomeric thione form of 2-mercaptobenzimidazole. researchgate.netnih.gov

Another approach involves the direct reaction of o-phenylenediamine with a reagent that already contains the desired side chain or a precursor to it. For example, reaction with a derivative of 3-mercaptopropanoic acid could potentially lead to the formation of the target compound in a more direct manner.

The synthesis of 2-mercaptobenzimidazole itself is often achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base. nih.gov This intermediate is a versatile precursor for a variety of sulfur-containing benzimidazole derivatives. researchgate.net

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalyst-free, solvent-free, microwave-assisted, and photochemical approaches for the synthesis of benzimidazoles.

Catalyst-Free and Solvent-Free Syntheses

To address the environmental concerns associated with traditional synthesis, catalyst-free and solvent-free methods have emerged as attractive alternatives. Some syntheses of benzimidazoles have been successfully carried out by simply grinding the reactants together, followed by heating. umich.edu This solid-phase grinding method offers high atom economy and avoids the use of hazardous solvents. umich.edu

Catalyst-free syntheses of 2-substituted benzimidazoles have been developed by reacting o-phenylenediamines with aldehydes at room temperature in a sustainable solvent like ethanol (B145695), achieving nearly quantitative yields. bohrium.comexlibrisgroup.comumb.edu These methods are not only environmentally friendly but also simplify the purification process by eliminating the need for catalyst removal. bohrium.comexlibrisgroup.com

The table below highlights some examples of green synthetic approaches.

MethodReactantsConditionsAdvantages
Grindingo-Phenylenediamine, organic acid/aldehydeHeatingSolvent-free, high atom economy. umich.edu
Catalyst-Freeo-Phenylenediamine, aldehydeEthanol, room temperatureHigh yields, no toxic waste, easy work-up. bohrium.comexlibrisgroup.comumb.edu
Ball Millingo-Phenylenediamine, various reagentsSolvent-free, variable frequencyGood to high yields, green method. mdpi.com

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. benthamdirect.comarkat-usa.org The synthesis of benzimidazole derivatives under microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields. benthamdirect.comarkat-usa.orgtandfonline.comnih.gov Both catalyst-free and catalyst-assisted microwave syntheses have been reported, offering rapid and efficient routes to the benzimidazole core. benthamdirect.comtandfonline.com

Photochemical methods represent another frontier in green synthesis. The use of light to promote chemical reactions can offer mild and selective transformations. nih.govnih.govresearchgate.net Photochemical routes for the synthesis of benzimidazoles have been developed, for instance, through the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under illumination in the presence of a photocatalyst. nih.govrsc.org Another innovative photochemical strategy involves the conversion of indazoles into benzimidazoles, expanding the toolkit for accessing this important heterocyclic system. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the choice of solvent, temperature, catalyst, and reaction time can have a significant impact on the outcome of the synthesis. researchgate.net

For instance, in the synthesis of benzimidazole derivatives, a systematic study of different solvents might reveal that ethanol is the most suitable medium for a particular reaction. researchgate.net Similarly, adjusting the temperature can dramatically affect the reaction rate and yield, with reflux conditions often providing better results than room temperature reactions. researchgate.net

The development of flow chemistry approaches for benzimidazole synthesis allows for precise control over reaction parameters and can lead to improved reproducibility and scalability. nih.gov Design of Experiment (DoE) methodologies are increasingly being used to systematically optimize reaction conditions in flow synthesis, leading to high yields and purity of the desired products. nih.gov

The following table presents a hypothetical optimization of a reaction for a benzimidazole derivative, illustrating the effect of different parameters on the yield.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Dichloromethane256025
2Acetonitrile (B52724)256040
3Ethanol256055
4EthanolReflux3082
5EthanolReflux6082

This systematic approach to optimization is key to developing robust and efficient synthetic protocols for this compound and its analogues.

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and by-products. The choice of method is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and stability. A combination of techniques is often employed to achieve high purity.

The primary methods for the purification of benzimidazole derivatives include column chromatography, recrystallization, and extraction. nih.govmdpi.com

Column Chromatography is the most widely utilized technique for the purification of benzimidazole compounds. nih.gov It allows for the separation of compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase, with the mobile phase consisting of a mixture of solvents, typically a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.govgoogle.com The ratio of these solvents is optimized to achieve effective separation, which is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). nih.gov

For more polar compounds or for separations requiring different selectivity, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. researchgate.netnih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate. nih.gov Gradient elution, where the mobile phase composition is changed over time, is also a common strategy to purify a range of benzimidazole analogues with varying polarities. nih.gov

Table 1: Examples of Chromatographic Purification Methods for Benzimidazole Analogues

Compound Type Stationary Phase Mobile Phase / Eluent Reference
Substituted 2-(benzylsulfinyl)benzimidazole Silica Gel Ethyl Acetate / Hexane (15:85) google.com
Substituted 1,2-disubstituted benzimidazoles Silica Gel Ethyl Acetate / n-Hexane (1:1 and 1:9) nih.gov
Benzimidazole-based thio-oxadiazole analogues Silica Gel Dichloromethane / Methanol (97.5:2.5) nih.gov
Benzimidazole-based thio-thiadiazole analogues Silica Gel 100% Ethyl Acetate nih.gov
Various Benzimidazole Anthelmintics C18 Reversed-Phase Acetonitrile / Ammonium Acetate nih.gov

Recrystallization is a simple yet effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. Ethanol and benzene have been reported as effective recrystallization solvents for benzimidazole derivatives. mdpi.com

Extraction techniques are generally used as a first step in the work-up procedure following a synthesis. Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases. For instance, following the reaction, the mixture might be diluted with water and the product extracted into an organic solvent like ethyl acetate or chloroform. google.comnih.gov The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods for chiral benzimidazole analogues is of significant interest, as the specific stereochemistry of a molecule can profoundly influence its biological activity. nih.gov The synthesis of a single enantiomer or diastereomer requires precise control over the formation of stereocenters. Key strategies include the use of chiral catalysts, chiral starting materials from the "chiral pool," and stereoselective coupling reactions.

Chiral Organocatalysis: A prominent approach involves the use of chiral benzimidazole derivatives as organocatalysts. These catalysts, which are themselves chiral, can induce asymmetry in a reaction, leading to an enantiomerically enriched product. For example, chiral 2-aminobenzimidazoles, synthesized from the reaction of 2-chlorobenzimidazole (B1347102) with a chiral amine like (R)-1-phenylethan-1-amine, have been successfully employed as hydrogen-bond organocatalysts. researchgate.net These catalysts have proven effective in asymmetric transformations such as the enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.net

Another class of powerful organocatalysts are chiral Brønsted acids. A benzimidazole-derived chiral cyclic phosphoric acid, for instance, has been developed and utilized as an effective catalyst. researchgate.net This catalyst was synthesized in a multi-step process starting from an enantiopure material and has been applied in the asymmetric synthesis of (S)-2-Phenyl-2,3-dihydroquinazolin-4-(1H)-one with high enantioselectivity. researchgate.net

Chiral Pool Synthesis: This strategy leverages naturally occurring, inexpensive, enantiopure compounds as starting materials. By incorporating these chiral building blocks into the synthetic route, the desired stereochemistry is transferred to the final product. For example, a chiral benzimidazole was synthesized by the condensation of enantiopure (S)-(-)-lactic acid with an o-phenylenediamine derivative, demonstrating a straightforward way to create a configurationally stable chiral center. researchgate.net

Stereoselective Coupling Reactions: For complex targets, especially those containing sensitive functional groups like thiols, specialized methods are required. The synthesis of chiral aminohydroxythiols, which are structurally related to potential analogues of this compound, presents a challenge due to the coordinating properties and oxidation sensitivity of the thiol group. elsevierpure.com A samarium(II) iodide (SmI2)-mediated reductive coupling between a chiral N-sulfinylimine and an aldehyde provides a highly stereoselective route to these molecules. elsevierpure.com This method allows for the creation of two adjacent stereocenters with high control over both diastereoselectivity and enantioselectivity, even in the presence of a protected thiol group. elsevierpure.com

Table 2: Approaches in Stereoselective Synthesis of Chiral Benzimidazole Analogues

Synthetic Strategy Description Example Application Reference
Chiral Organocatalysis Use of a chiral benzimidazole derivative to catalyze an asymmetric reaction. (R)-1-phenylethan-1-amine derived 2-aminobenzimidazoles for enantioselective α-amination. researchgate.net
Chiral Brønsted Acid Catalysis A chiral phosphoric acid derived from a benzimidazole scaffold induces enantioselectivity. Asymmetric synthesis of dihydroquinazolinones using a hydroxyethylbenzimidazole-derived phosphoric acid. researchgate.net
Chiral Pool Synthesis Incorporation of an enantiopure starting material to define the product's stereochemistry. Condensation of enantiopure (S)-(-)-lactic acid with o-phenylenediamine. researchgate.net

| Stereoselective Reductive Coupling | SmI2-mediated coupling of chiral precursors to form complex stereocenters. | Synthesis of chiral aminohydroxythiols from chiral N-sulfinylimines and aldehydes. | elsevierpure.com |

Advanced Spectroscopic and Structural Elucidation of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Multi-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum offers initial insights, a complete and unambiguous assignment of all proton and carbon signals for a molecule like 2-(1H-Benzimidazol-1-yl)ethane-1-thiol requires two-dimensional (2D) NMR techniques.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would be expected to show a clear correlation between the protons of the ethyl chain (-CH₂-CH₂-SH). Specifically, the methylene (B1212753) protons adjacent to the benzimidazole (B57391) ring would show a cross-peak with the methylene protons adjacent to the thiol group. It would also reveal the through-bond coupling between adjacent protons on the benzene (B151609) ring portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nist.gov It is invaluable for assigning carbon atoms that have attached protons. For the title compound, HSQC would link the proton signals of the two ethylenic methylenes and the aromatic protons to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). nist.gov This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For this compound, HMBC is essential for confirming the N-1 substitution pattern. For instance, the methylene protons of the ethanethiol (B150549) side chain would show a correlation to the C2 and C7a carbons of the benzimidazole ring, confirming the attachment point at the N-1 position. The C2 proton would show correlations to the C3a and C7a bridgehead carbons.

The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound. These are predictive values based on the analysis of similar benzimidazole structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Expected HMBC Correlations (from H at position)
2~142~8.1 (s)C3a, C7a
3a~144--
4~122~7.6 (d)C5, C6, C7a
5~123~7.2 (t)C4, C6, C7
6~123~7.2 (t)C4, C5, C7a
7~115~7.5 (d)C5, C6, C3a
7a~135--
N-CH₂~45~4.5 (t)C2, C7a, S-CH₂
S-CH₂~28~2.9 (t)N-CH₂, SH
SH-~1.6 (t)S-CH₂

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, t=triplet.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid phase, which is particularly useful for studying polymorphism, tautomerism, and intermolecular interactions that are averaged out in solution. beilstein-journals.org For benzimidazole derivatives, ssNMR is effective in studying the proton transfer and tautomerism that can occur in the solid state. rsc.org

If this compound were to be analyzed by ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, the resulting spectrum would likely show distinct signals for the aromatic carbons. Unlike in solution where dynamic processes can average certain signals, the solid-state spectrum can reveal multiple signals for crystallographically inequivalent molecules in the unit cell or reflect the fixed tautomeric form. beilstein-journals.orgarabjchem.org The technique could also be used to probe intermolecular interactions, such as hydrogen bonding involving the thiol group or the N3 atom of the imidazole (B134444) ring.

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. rsc.org For this compound, the molecular formula is C₉H₁₀N₂S. epa.gov HRMS would be able to confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 2: Exact Mass Data for this compound

FormulaIonCalculated Monoisotopic Mass (Da)
C₉H₁₀N₂S[M+H]⁺179.06377
C₉H₁₀N₂S[M+Na]⁺201.04571
C₉H₁₀N₂S[M]⁺˙178.05647

Note: These are the theoretical exact masses for the specified ions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information.

In an MS/MS experiment of the [M+H]⁺ ion of this compound (m/z 179.06), characteristic fragmentation pathways would be expected. The most likely fragmentation would involve the loss of the ethanethiol side chain.

Expected key fragmentations include:

Loss of ethanethiol: Cleavage of the N-C bond could lead to the formation of a benzimidazolium ion (C₇H₅N₂⁺, m/z 117.04).

Loss of thioformaldehyde (B1214467) (CH₂S): A rearrangement followed by cleavage could result in the loss of thioformaldehyde (46 Da).

Benzene ring fragmentation: Subsequent fragmentation of the benzimidazole ring structure would lead to smaller ions, such as the phenyl cation (C₆H₅⁺, m/z 77) or pyridinium-type fragments.

It is important to distinguish this fragmentation from that of its isomer, 2-(1H-benzimidazol-2-yl)ethanethiol. For the 2-substituted isomer, a prominent fragmentation is the loss of the ethyl group to form a stable benzimidazolyl-thiol fragment, or cleavage to produce a base peak corresponding to the benzimidazole fragment (m/z 118).

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase or polymorph. sigmaaldrich.com This technique is essential for quality control and for studying polymorphism, which is common in benzimidazole derivatives. The PXRD pattern of a microcrystalline sample of this compound would consist of a series of peaks at specific 2θ angles, the positions and intensities of which are characteristic of its crystal structure.

Determination of Molecular Conformation and Intermolecular Interactions

The benzimidazole ring system is known to be planar. rsc.orgbeilstein-journals.org The ethanethiol substituent at the N1 position introduces conformational flexibility. The orientation of this side chain relative to the benzimidazole ring is determined by a balance of steric and electronic effects. It is anticipated that the ethanethiol chain would adopt a conformation that minimizes steric hindrance, likely a gauche or anti-conformation.

Key intermolecular interactions expected to play a significant role in the solid-state structure of this compound include:

N-H···S Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group of the imidazole ring) and a hydrogen bond acceptor (the sulfur atom of the thiol group) suggests the potential for intermolecular N-H···S hydrogen bonding.

π-π Stacking: The aromatic benzimidazole rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of such planar heterocyclic systems. The centroid-to-centroid distance for such interactions in related benzimidazole derivatives is typically in the range of 3.5 to 3.8 Å. beilstein-journals.org

C-H···π Interactions: The aromatic C-H bonds can also act as weak hydrogen bond donors, interacting with the π-system of adjacent benzimidazole rings. beilstein-journals.org

Crystal Packing and Supramolecular Assembly

In the absence of its specific crystal structure, the supramolecular assembly of this compound can be predicted by examining the crystal structures of analogous compounds. For instance, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)ethane dihydrochloride (B599025) reveals the formation of extensive hydrogen-bonded networks and π-π stacking interactions that lead to a well-ordered three-dimensional architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides valuable insights into the functional groups and bonding characteristics of a molecule. While the specific FT-IR and Raman spectra for this compound are not widely published, a detailed analysis can be performed by comparison with the spectra of related benzimidazole and thiol compounds.

Key Expected Vibrational Modes:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
N-H Stretch3200-3500A broad band, characteristic of the benzimidazole N-H group. In the solid state, this band may be shifted to lower wavenumbers due to hydrogen bonding. rsc.org
C-H Aromatic Stretch3000-3100Sharp bands corresponding to the C-H stretching vibrations of the benzene ring.
C-H Aliphatic Stretch2850-2960Bands corresponding to the symmetric and asymmetric stretching of the methylene groups in the ethanethiol side chain.
S-H Stretch2550-2600A weak but sharp band, characteristic of the thiol group. Its position can be influenced by hydrogen bonding. researchgate.net
C=N Stretch1610-1630A strong band associated with the C=N stretching vibration within the imidazole ring. rsc.org
C=C Aromatic Stretch1450-1600A series of bands of variable intensity due to the in-plane stretching of the carbon-carbon bonds in the benzene ring.
Benzimidazole Ring Vibrations1300-1500Complex series of bands arising from the coupled vibrations of the entire benzimidazole ring system.
C-N Stretch1200-1300Stretching vibrations of the carbon-nitrogen bonds in the imidazole ring.
C-S Stretch600-800A weak to medium band corresponding to the stretching of the carbon-sulfur bond.

This table is a predictive summary based on data from related compounds.

The analysis of the FT-IR and Raman spectra of similar molecules, such as 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, has been aided by Density Functional Theory (DFT) calculations, which provide a more detailed assignment of the vibrational modes. mdpi.com A similar approach would be invaluable for a definitive characterization of the vibrational spectrum of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the benzimidazole chromophore.

UV-Vis Absorption:

The UV-Vis spectrum of benzimidazole derivatives typically exhibits two main absorption bands in the ultraviolet region. researchgate.netsemanticscholar.org

Transition Approximate λmax (nm) Description
π → π240-250An intense absorption band arising from the electronic transitions within the conjugated π-system of the benzimidazole ring.
π → π270-285A second, often less intense, band also attributed to π → π* transitions. The exact position and intensity of these bands can be influenced by the substituent at the N1 position and the solvent polarity.

This table is based on data for benzimidazole and its derivatives. researchgate.netsemanticscholar.org

The ethanethiol substituent at the N1-position is not expected to significantly alter the primary absorption bands of the benzimidazole core, as it is not in direct conjugation with the aromatic system.

Fluorescence Emission:

Many benzimidazole derivatives are known to be fluorescent. Upon excitation at their absorption maxima, they are expected to exhibit fluorescence emission at longer wavelengths. The fluorescence properties, including the emission wavelength (λem) and quantum yield, are sensitive to the molecular structure and the local environment. For some benzimidazole derivatives, the fluorescence can be influenced by processes such as excited-state intramolecular proton transfer (ESIPT). However, in this compound, where the substituent is at the N1 position, significant ESIPT is less likely. The fluorescence is expected to originate from the de-excitation of the lowest singlet excited state (S₁) to the ground state (S₀) of the benzimidazole chromophore.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any optical activity, and its CD and ORD spectra would be silent.

Should the molecule be modified to introduce a chiral center, for instance, by substitution on the ethanethiol side chain, then the resulting enantiomers would be expected to show mirror-image CD and ORD spectra, providing valuable information about their absolute configuration and conformational preferences in solution.

Coordination Chemistry of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol As a Ligand

Ligand Binding Modes and Coordination Sites in Metal Complexes

The coordination of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol to metal centers is primarily dictated by the presence of two key donor sites: the sulfur atom of the thiol group and the nitrogen atoms of the benzimidazole (B57391) ring. This allows the ligand to act as either a monodentate or a bidentate chelating agent.

The ethanethiol (B150549) side chain of this compound introduces the possibility of thiolato and thione-thiolate tautomerism upon coordination. In its neutral form, the ligand exists as a thiol. However, upon deprotonation of the thiol group (-SH), it coordinates to a metal center as a thiolato ligand (-S⁻).

The thione-thiol tautomerism is a phenomenon more commonly observed in heterocyclic compounds containing a thioamide group, where a proton can shift between the sulfur and nitrogen atoms. While direct evidence for thione-thiolate tautomerism in the coordination of this compound is not extensively documented, the principle of proton mobility is relevant. In related systems, such as 1,2,4-triazole-3-thiones, the thione form is generally found to be more stable in the gas phase. nih.gov The presence of a flexible ethanethiol chain, as opposed to a directly attached thiol group on the heterocyclic ring, may influence the energetics of such tautomerism. The dominance of the thione form over the thiol form has been noted in various thioamides. scispace.com

The benzimidazole moiety offers two potential nitrogen donor atoms for coordination. Typically, it is the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (-N=) that participates in coordination to metal ions. researchgate.net This is a common feature in the coordination chemistry of benzimidazole-containing ligands. researchgate.netnih.gov The ability of this nitrogen to act as a ligand is a well-established principle in the formation of transition metal complexes. researchgate.net

The combination of the benzimidazole nitrogen and the thiol sulfur allows this compound to act as a bidentate ligand, forming stable chelate rings with metal ions. This chelation enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govresearchgate.net

Complexes of first-row transition metals with benzimidazole-containing ligands have been extensively studied. researchgate.netresearchgate.netrsc.orgnih.gov The synthesis of these complexes often involves reacting the ligand with metal chlorides or nitrates in a suitable solvent. researchgate.netnih.gov

Iron (Fe): Iron complexes with benzimidazole derivatives have been synthesized and characterized. For instance, Fe(III) complexes with ligands like 1,2-bis(2-benzimidazolyl)-1,2-ethanediol have been isolated and studied. researchgate.net

Cobalt (Co), Nickel (Ni), and Copper (Cu): A variety of Co(II), Ni(II), and Cu(II) complexes with benzimidazole-based ligands have been prepared. nih.goviosrjournals.orgnih.gov These complexes often exhibit octahedral or distorted octahedral geometries. iosrjournals.orgnih.gov For example, the reaction of 2-(1H-benzimidazol-2-yl)-phenol derivatives with Cu(II), Ni(II), and Zn(II) salts yields stable complexes. nih.gov

Zinc (Zn): Zinc(II) complexes with benzimidazole-containing ligands are also well-documented. nih.govresearchgate.net These complexes often exhibit tetrahedral or trigonal bipyramidal geometries. researchgate.net

The characterization of these complexes relies on techniques such as elemental analysis, IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductivity. researchgate.netiosrjournals.org

MetalTypical Oxidation StateCoordination GeometryReference
Iron (Fe)+3High-spin or low-spin depending on the ligand researchgate.net
Cobalt (Co)+2Octahedral iosrjournals.orgnih.gov
Nickel (Ni)+2Octahedral iosrjournals.orgnih.gov
Copper (Cu)+2Tetragonally distorted octahedral, Square planar nih.govnih.gov
Zinc (Zn)+2Tetrahedral, Trigonal bipyramidal nih.govresearchgate.net

The coordination chemistry of this compound extends to second and third-row transition metals.

Ruthenium (Ru): Ruthenium(II) complexes with benzimidazole-based ligands have been synthesized and shown to adopt pseudo-octahedral geometries. researchgate.net

Silver (Ag): Silver(I) complexes with benzimidazole derivatives have been reported, where the silver ion is often linearly coordinated by two nitrogen atoms from the ligands. nih.govnih.gov

The synthesis of these complexes often follows similar procedures to those used for first-row transition metals, involving the reaction of the ligand with a metal salt. nih.gov

Coordination with Main Group Elements and Lanthanides/Actinides

While the coordination chemistry of this compound is dominated by transition metals, there is potential for interaction with main group elements and lanthanides/actinides.

Main Group Elements: The soft sulfur donor in the thiol group makes it a suitable candidate for coordination to softer main group elements. For instance, lead(II) complexes with related benzimidazole ligands have been synthesized, exhibiting a distorted six-fold coordination geometry. researchgate.net Tin(II) complexes with similar triazole-thiol ligands have also been prepared. nih.govnih.gov

Lanthanides/Actinides: The coordination of lanthanide ions with benzimidazole-containing ligands has been explored, particularly with ligands featuring carboxylate groups in addition to the benzimidazole nitrogen. rsc.org These complexes can exhibit interesting luminescence properties. rsc.org While specific complexes of this compound with lanthanides or actinides are not widely reported, the fundamental coordination principles suggest that such interactions are feasible, likely involving the nitrogen and sulfur donor atoms.

Structural Diversity and Geometries of Metal-2-(1H-Benzimidazol-1-yl)ethane-1-thiol Complexes

The structural chemistry of metal complexes with benzimidazole-thiol type ligands is rich and varied, showcasing the ligand's flexibility in coordinating to metal centers. While specific crystal structures for this compound complexes are not widely reported, analysis of analogous structures reveals several common coordination modes and resulting geometries.

These ligands typically act as bidentate chelators, coordinating to a metal ion through the nitrogen atom of the benzimidazole ring and the sulfur atom of the thiol group. This N,S-bidentate coordination forms a stable five- or six-membered chelate ring, which is a common feature in the coordination chemistry of related benzimidazole derivatives. nih.gov

The geometry of the resulting metal complexes is highly dependent on the metal ion, its oxidation state, and the presence of other co-ligands. For instance, with transition metals like copper(II), cobalt(II), and nickel(II), both tetrahedral and square planar geometries are frequently observed for four-coordinate complexes. In cases where the metal center is six-coordinate, a distorted octahedral geometry is common, with the benzimidazole-thiol ligand occupying two coordination sites and the remaining sites being filled by solvent molecules or other ancillary ligands like halides or water. amazonaws.com

Furthermore, the thiol group can be deprotonated to form a thiolate, which can act as a bridging ligand between two or more metal centers. This bridging capability can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. For example, in some copper(II) complexes with related triazole-based ligands, bridging has been observed to lead to dinuclear structures. nih.gov

The structural parameters of these complexes, such as bond lengths and angles, are influenced by both electronic and steric factors. The metal-nitrogen bond lengths are typically in the range of 2.0-2.2 Å, while the metal-sulfur bond lengths are generally around 2.2-2.4 Å for first-row transition metals. The bite angle of the N-M-S chelate ring is usually close to 90°, which is characteristic of five- or six-membered chelate rings.

Table 1: Structural Features of Metal Complexes with Analogous Benzimidazole-Containing Ligands

Metal IonLigand TypeCoordination ModeGeometryReference
Copper(II)Benzimidazole-hydrazoneN,N,O-tridentateDistorted Square Pyramidal nih.gov
Nickel(II)Benzothiazole-hydrazoneN,N,S-tridentateOctahedral amazonaws.com
Copper(II)Benzotriazole-triazoleN-monodentateDistorted Octahedral nih.gov
Manganese(II)Benzimidazole-nitroxideN,O-bidentate2D Layered Structure mdpi.com

Redox Properties and Electrochemistry of Metal Complexes

The redox behavior of metal complexes with benzimidazole-thiol type ligands is of significant interest, as it provides insights into their potential applications in catalysis and as models for biological systems. The electrochemical properties of these complexes are typically studied using techniques such as cyclic voltammetry (CV).

The benzimidazole and thiol moieties of the ligand can also participate in redox processes. The thiol group can be oxidized to form a disulfide, and this process can sometimes be coupled with the redox chemistry of the metal center. In some nickel(II) peptide complexes, the ligand has been shown to be involved in redox reactions in the presence of reactive oxygen species. nih.gov

The solvent and supporting electrolyte can also have a significant impact on the electrochemical behavior of these complexes. For instance, the reversibility of the Co(II)/Co(I) couple in some cobalt bipyridyl complexes has been shown to be dependent on the solvent and the presence of excess ligand. csuohio.edu

Table 2: Electrochemical Data for Metal Complexes with Analogous Ligands

Metal ComplexRedox CoupleE½ (V vs. ref)TechniqueReference
Co(az)₄₂ (az = diphenylazodioxide)Co(II)/Co(I)-0.670CV csuohio.edu
Cobalt(II) ethylenediamine (B42938) complexCo(III)/Co(II)IrreversibleCV researchgate.net
[Mn(tolf)₂(phen)(H₂O)] (Htolf = tolfenamic acid)Mn(III)/Mn(II)Not specifiedCV nih.gov

Magnetochemistry and Spectroscopic Properties of Paramagnetic Complexes

The magnetic and spectroscopic properties of paramagnetic complexes containing benzimidazole-thiol type ligands provide valuable information about their electronic structure and the nature of the metal-ligand interactions.

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal ion and any magnetic exchange interactions between metal centers in polynuclear complexes. For monomeric high-spin d⁷ cobalt(II) complexes, magnetic moments are typically in the range of 4.3-5.2 μB, consistent with three unpaired electrons in an octahedral or tetrahedral environment. For high-spin d⁸ nickel(II) complexes in an octahedral geometry, the magnetic moments are usually around 2.9-3.4 μB, corresponding to two unpaired electrons.

In cases where the ligands bridge metal centers, magnetic exchange interactions can occur, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins) coupling. The nature and strength of this coupling depend on the distance between the metal ions and the geometry of the bridging ligand. For instance, manganese(II) complexes with bridging benzimidazole-substituted nitronyl nitroxides have been shown to exhibit ferrimagnetic behavior due to antiferromagnetic coupling between the Mn(II) centers and the radical ligands. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes. For iron(III) complexes with related benzimidazole-containing ligands, EPR spectroscopy can indicate the spin state and the symmetry of the metal environment. nih.gov For example, axially distorted iron(III) complexes often show distinct g-values in their EPR spectra. The EPR spectra of copper(II) complexes are also informative, with the g-values and hyperfine coupling constants providing details about the coordination environment of the Cu(II) ion.

Table 3: Magnetic and Spectroscopic Data for Paramagnetic Complexes with Analogous Ligands

ComplexMetal IonMagnetic Moment (μB)Spectroscopic FeatureReference
{Mn₂(4-FBzIm-NN)₃}nMn(II)-Ferrimagnetic behavior mdpi.com
Iron(III) complex with bis((benzimidazol-2-yl)methyl)thiophene-2,5-dicarboxamideFe(III)Not specifiedAxially distorted EPR signal nih.gov
Ni(II) peptide complexesNi(II)Not specifiedESR spin-trapping adducts nih.gov

Catalytic Applications of this compound Metal Complexes in Organic Transformations

While specific catalytic applications for metal complexes of this compound are not well-documented, the broader class of metal complexes with benzimidazole and thiol-containing ligands has shown promise in various catalytic organic transformations.

The combination of a soft thiol donor and a borderline nitrogen donor in the ligand framework makes these complexes potentially suitable for a range of catalytic reactions. The thiol group can play a direct role in the catalytic cycle, for instance, through proton transfer or by stabilizing reaction intermediates. Metal-thiolate bonds are known to be involved in the catalytic cycles of some hydrogenation and dehydrogenation reactions. nih.gov

Iron(III) complexes of a related benzimidazole-containing ligand have been utilized for the catalytic oxidation of o-phenylenediamine (B120857) in the presence of hydrogen peroxide, mimicking the function of horseradish peroxidase. nih.gov The catalytic activity was found to be dependent on the ancillary ligands present in the complex.

Furthermore, copper, cobalt, and nickel complexes are known to catalyze the oxidation of thiols. researchgate.netresearchgate.net This suggests that complexes of this compound could potentially catalyze similar reactions, either through a metal-centered or a radical-based mechanism.

The design of the ligand can be tuned to influence the catalytic activity. For example, the steric and electronic properties of the benzimidazole ring and the nature of the substituent on the thiol group can affect the accessibility of the metal center and its redox potential, thereby modulating the catalytic performance.

Table 4: Catalytic Applications of Metal Complexes with Analogous Ligands

Metal ComplexCatalytic ReactionSubstrateProductReference
Iron(III) complex with bis((benzimidazol-2-yl)methyl)thiophene-2,5-dicarboxamideOxidationo-phenylenediamine2,3-diaminophenazine nih.gov
Ruthenium-thiol complexThioester HydrogenationThioesterAlcohol and Thiol nih.gov
Copper/Cobalt/Nickel catalystsThiol OxidationEthanethiolDiethyldisulfide researchgate.net

Computational and Theoretical Studies on 2 1h Benzimidazol 1 Yl Ethane 1 Thiol and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of benzimidazole (B57391) derivatives. These methods model the electron distribution to predict molecular geometry, orbital energies, and spectroscopic features.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzimidazole derivatives, this is crucial for understanding how the molecule interacts with its environment.

Table 1: Crystallographic Data for a Related Benzimidazole Derivative (1,2-Bis-(1H-benzimidazol-2-yl)ethane dihydrochloride) rsc.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a7.135 Å
b9.6299 Å
c15.334 Å
α80.67°
β79.66°
γ68.40°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability.

DFT calculations are used to map the electron density and determine the energies of these orbitals. rsc.orgnih.gov For benzimidazole-thiol derivatives, the thiol group's high nucleophilicity, which can be understood by analyzing the localization of the HOMO on the sulfur atom, directs electrophilic attacks. rsc.org Quantum chemical parameters derived from these calculations, such as the HOMO-LUMO energy gap, global hardness, and global softness, can be correlated with experimental findings, such as corrosion inhibition efficiency for mild steel. researchgate.net These reactivity descriptors help explain why certain derivatives are more effective than others in specific applications. researchgate.net

Computational methods can predict various spectroscopic properties, aiding in the structural characterization of newly synthesized compounds. DFT calculations have been successfully used to simulate NMR, IR, and UV-Vis spectra for benzimidazole derivatives.

For 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, reported and predicted spectroscopic data align well with computational expectations. rsc.org DFT calculations can be used to predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in IR spectra, and the electronic transitions in UV-Vis spectra. This predictive power is invaluable for confirming experimental results and assigning spectral features to specific molecular structures.

Table 2: Key Spectroscopic Data for this compound rsc.org

Spectrum TypeFeatureAssignment
¹H NMR δ 12.48 (s)Thiol (-SH) proton
δ 8.19–7.11 (m)Aromatic protons (C₆H₄)
δ 3.90–3.50 (m)Ethane chain (-CH₂-CH₂-)
IR (cm⁻¹) 3250–3100N-H stretch (benzimidazole)
2550S-H stretch (thiol)
1600–1450C=C/C=N aromatic stretches
Mass Spec. m/z 178Molecular ion (M⁺)
m/z 118Base peak (benzimidazole fragment)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of the dynamic behavior of this compound and its derivatives, including their interactions with solvents and biological macromolecules.

MD simulations, often run for durations up to 100 nanoseconds, are used to assess the stability of a ligand-protein complex. rsc.orgnih.gov Key metrics analyzed include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. nih.govresearchgate.net Low RMSD values suggest greater stability. nih.gov The root-mean-square fluctuation (RMSF) is analyzed to understand the flexibility of individual residues within a protein upon ligand binding. researchgate.netnih.gov The radius of gyration (Rg) provides insight into the compactness of the protein-ligand system. researchgate.net

These simulations have been applied to various benzimidazole derivatives to understand their interactions with targets like COX-2, Mycobacterium tuberculosis KasA protein, and SARS-CoV-2 proteases. rsc.orgnih.govnih.gov The results from MD simulations often support and confirm findings from molecular docking studies, providing a more dynamic and realistic view of the binding interactions. rsc.orgnih.gov Furthermore, simulations can elucidate the role of the solvent, showing how it can influence the conformation and self-assembly of flexible derivatives. researchgate.net

Docking Studies with Biological Macromolecules (Enzymes, Receptors) for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). This method is widely used to understand the binding mechanisms of potential drugs.

Docking studies have been crucial in exploring the biological potential of benzimidazole derivatives. For example, simulations have been used to clarify the binding mode of benzimidazolyl-2-hydrazone derivatives in the colchicine-binding site of tubulin, suggesting a mechanism for their anthelmintic activity. researchgate.net In another study, docking of substituted benzimidazole scaffolds into the active site of Plasmodium falciparum adenylosuccinate lyase helped identify potential antimalarial drug candidates, with calculated binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov Similarly, docking has been used to investigate interactions with the Mycobacterium tuberculosis KasA protein and the fungal 14α-demethylase enzyme, guiding the development of new antitubercular and antifungal agents. nih.govnih.govacs.org These studies provide detailed mechanistic insights, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

QSAR/QSPR Modeling for Structure-Activity/Property Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are essential for rational drug design, allowing for the prediction of a compound's activity before it is synthesized.

For benzimidazole derivatives, QSAR studies have successfully identified key molecular descriptors that govern their antimicrobial activity. mdpi.com A study on 2-(substituted phenyl)-1H-benzimidazoles found that descriptors such as the dipole moment (μ), the octanol-water partition coefficient (logP), and the second-order molecular connectivity index (²χ) were important in describing their activity. mdpi.com

In another example, a 3D-QSAR technique called Comparative Molecular Field Analysis (CoMFA) was performed on benzazole derivatives as eukaryotic topoisomerase II inhibitors. nih.gov The resulting model showed a good fit (r² = 0.997) and predictive ability (q² = 0.435). nih.gov The model revealed that electronegatively charged substituents on the heterocyclic ring and bulky groups at specific positions on the phenyl ring could enhance the inhibitory activity, providing clear guidance for structural optimization. nih.gov QSAR models, often combined with DFT and docking, are powerful tools for screening virtual libraries and prioritizing candidates for synthesis and testing. nih.gov

Theoretical Insights into Tautomerism and Isomerism

Computational and theoretical chemistry have become indispensable tools for understanding the nuanced structural and energetic landscapes of heterocyclic molecules like this compound. These methods provide deep insights into the potential tautomeric and isomeric forms that can exist, which are crucial for comprehending the molecule's reactivity, and intermolecular interactions. The study of tautomerism in benzimidazole derivatives, in particular, is of significant interest due to the profound impact of the tautomeric state on their biological and chemical properties. nih.gov

The benzimidazole scaffold is prone to annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. encyclopedia.pub For a molecule such as this compound, the presence of the ethanethiol (B150549) substituent introduces the possibility of thione-thiol tautomerism. This results in a complex potential energy surface with multiple possible isomers.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the energy barriers associated with their interconversion. walshmedicalmedia.comnih.gov While direct computational studies on this compound are not extensively reported in the literature, a wealth of information can be gleaned from theoretical investigations of closely related benzimidazole-thiol derivatives. These studies provide a robust framework for understanding the likely tautomeric and isomeric behavior of the title compound.

One of the key aspects explored in theoretical studies is the relative stability of the thione and thiol forms. For many benzimidazole derivatives, the thione tautomer is found to be the more stable form. nih.govwalshmedicalmedia.com For instance, computational analyses on related molecules like 1-methyl-benzimidazole-2-thione have shown it to be energetically favored over its thiol tautomers. walshmedicalmedia.com The choice of the exchange-correlation functional and basis set in DFT calculations is crucial for accurately predicting these energy differences. nih.gov Functionals like B3LYP and PBE0 have demonstrated good performance in this regard. nih.gov

Furthermore, computational models can predict how the surrounding environment, such as the solvent, influences the tautomeric equilibrium. researchgate.net The dielectric constant of the medium and the ability of the solvent to form hydrogen bonds can significantly affect the relative stabilities of the tautomers. researchgate.net

The following data table, derived from computational studies on analogous benzimidazole-thiol systems, illustrates the typical energetic differences calculated between tautomers.

Tautomer/Isomer of Analogous Benzimidazole-Thiol SystemComputational MethodRelative Energy (kcal/mol)Reference
1-methyl-benzimidazole-2-thioneB3LYP/6-311++G 0.00 (most stable) walshmedicalmedia.com
2-(methylthio)benzimidazoleB3LYP/6-311++GSignificantly higher walshmedicalmedia.com
1-methyl-2-mercaptobenzimidazoleB3LYP/6-311++G**Significantly higher walshmedicalmedia.com

Note: The data in this table is for analogous compounds and is presented to illustrate the application of computational methods. The exact energy values for this compound may vary.

In addition to tautomerism, theoretical studies can also shed light on conformational isomerism, which arises from the rotation around single bonds. For this compound, rotation around the C-N and C-C bonds of the ethanethiol substituent can lead to different conformers with distinct energies. Potential energy surface (PES) scans are a common computational technique used to explore these conformational landscapes and identify the most stable conformers. walshmedicalmedia.com

The insights gained from these computational and theoretical studies are invaluable. They not only predict the most likely structures of this compound under different conditions but also provide a molecular-level understanding of the factors governing its tautomeric and isomeric equilibria. This knowledge is fundamental for rationalizing its chemical behavior and for the design of new derivatives with tailored properties.

Mechanistic Investigations of Biological Interactions of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol Excluding Clinical Outcomes and General Toxicity

Molecular Target Identification and Binding Affinities (In Vitro/Cellular)

The identification of molecular targets and the characterization of binding affinities are foundational to understanding the biological activity of a compound. This section explores the potential interactions of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol with key biological macromolecules.

Interaction with Enzymes (e.g., Inhibition Mechanisms, Active Site Binding)

Benzimidazole (B57391) derivatives are known to interact with a variety of enzymes, often leading to their inhibition. For instance, some benzimidazoles act as inhibitors of enzymes like 5-lipoxygenase (5-LO)-activating protein (FLAP) and H+/K+-ATPase. The mechanisms of inhibition can vary, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites.

Interaction with DNA and RNA (e.g., Intercalation, Groove Binding)

The planar benzimidazole ring system present in many derivatives allows for various modes of interaction with nucleic acids like DNA and RNA. These can include intercalation, where the planar moiety inserts between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major groove of the DNA. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. For example, some benzimidazole-based ligands have shown the ability to bind to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. rsc.org The binding affinity is often quantified by a binding constant (Kₑ). rsc.org

As of the current date, there are no published studies that have specifically investigated the interaction of this compound with DNA or RNA. Therefore, its binding mode, affinity, and sequence selectivity remain uncharacterized.

Interaction with Membrane Proteins and Ion Channels

Membrane proteins and ion channels are crucial for cellular signaling and transport. Certain benzimidazole derivatives have been shown to modulate the activity of these proteins. For instance, the compound NS8593, a benzimidazole derivative, acts as a negative gating modulator of KCa2 channels by interacting with residues in the inner pore vestibule. researchgate.net The interaction with membrane proteins can be studied using techniques like patch-clamp electrophysiology for ion channels or covalent labeling-mass spectrometry for broader membrane protein binding studies. mdpi.com

Specific experimental data on the interaction of this compound with any membrane protein or ion channel is not currently available.

Cellular Uptake, Localization, and Intracellular Distribution Studies (In Vitro)

Understanding how a compound enters a cell and where it localizes is critical to elucidating its mechanism of action. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport. The presence of a thiol group in this compound suggests the possibility of thiol-mediated uptake, a process involving thiol-disulfide exchange with proteins on the cell surface. nih.gov

Once inside the cell, the compound's distribution to different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) can be visualized using fluorescence microscopy if the compound is intrinsically fluorescent or has been tagged with a fluorophore.

Currently, there are no published in vitro studies that have specifically examined the cellular uptake, localization, or intracellular distribution of this compound.

Mechanistic Pathways of Cellular Responses (e.g., Apoptosis Induction, Autophagy Modulation in Cell Lines)

Many biologically active compounds exert their effects by modulating key cellular pathways, such as those leading to programmed cell death (apoptosis) or cellular self-digestion (autophagy). Benzimidazole derivatives have been reported to induce apoptosis in various cancer cell lines. smolecule.commdpi.com The induction of apoptosis can be assessed by a variety of in vitro assays, including:

Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity. bdbiosciences.com

Caspase Activity Assays: Measure the activation of caspases, a family of proteases that are key executioners of apoptosis.

Mitochondrial Membrane Potential Assays: Detect the depolarization of the mitochondrial membrane, a common event in the intrinsic apoptotic pathway. biotium.com

While the pro-apoptotic potential of other benzimidazole compounds is documented, there is a lack of specific studies investigating whether this compound induces apoptosis or modulates autophagy in any cell line.

Structure-Mechanism Relationships in Biological Systems (In Vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity, researchers can identify key functional groups and structural features that are important for its mechanism of action. For benzimidazole derivatives, SAR studies have shown that the nature and position of substituents on the benzimidazole ring and at other positions can significantly influence their biological effects. nih.gov

For this compound, a systematic in vitro investigation of structure-mechanism relationships would involve synthesizing and testing a series of analogues. For example, modifying the length of the ethane-1-thiol side chain, substituting the thiol group with other functional groups, or adding substituents to the benzimidazole ring could provide insights into the structural requirements for its biological interactions. However, such detailed SAR studies for this compound have not been reported in the scientific literature.

In Vitro Studies on Antimicrobial Mechanisms (e.g., Bacterial/Fungal Cell Wall Synthesis, DNA Gyrase Inhibition)

No published studies were identified that investigated the specific in vitro antimicrobial mechanisms of this compound. Research on related benzimidazole compounds suggests various potential mechanisms, including the inhibition of dihydrofolate reductase or disruption of cell membrane functions, but these have not been specifically demonstrated for this compound. epa.gov

In Vitro Studies on Antiparasitic Mechanisms (e.g., Inhibition of Parasite-Specific Enzymes)

There is a lack of specific in vitro studies on the antiparasitic mechanisms of this compound. The antiparasitic action of other benzimidazoles is often attributed to the inhibition of tubulin polymerization. nih.gov However, whether this compound shares this or other antiparasitic mechanisms, such as the inhibition of parasite-specific enzymes, has not been determined in the available literature.

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol Analogues

Synthetic Methodologies for Chemical Modification of the Thiol Group

The thiol (-SH) group is a highly versatile functional handle due to its nucleophilicity and susceptibility to oxidation. masterorganicchemistry.com These characteristics allow for a range of specific chemical transformations.

One of the most fundamental modifications of the thiol group is its conversion to a thioether (sulfide). This is typically achieved through an S-alkylation reaction. The thiol proton is relatively acidic (pKa ≈ 10-11) and can be readily removed by a base to form a thiolate anion. masterorganicchemistry.comthieme-connect.de This highly nucleophilic thiolate can then react with various electrophiles, such as alkyl halides or tosylates, in a classic SN2 reaction to yield the corresponding thioether. masterorganicchemistry.com For 2-(1H-benzimidazol-1-yl)ethane-1-thiol, this provides a straightforward method to introduce a wide array of alkyl or aryl substituents.

The resulting thioethers can be further modified through oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, while stronger conditions can lead to the formation of a sulfone. thieme-connect.de These oxidation states significantly alter the polarity, hydrogen bonding capacity, and geometry of the side chain, providing additional layers of structural diversity for SAR studies.

Table 1: Illustrative Thioether Synthesis and Oxidation

Starting Material Reagent Product Type General Structure
This compound 1. Base (e.g., NaH)2. Alkyl Halide (R-X) Thioether Benzimidazole-CH₂CH₂-S-R
Benzimidazole-CH₂CH₂-S-R Mild Oxidant (e.g., H₂O₂) Sulfoxide Benzimidazole-CH₂CH₂-S(O)-R

Thiol-ene "click" chemistry has emerged as a powerful and efficient method for bioconjugation and materials synthesis, prized for its high yields, stereoselectivity, and tolerance of diverse functional groups. wikipedia.orgthieme-connect.de This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). The reaction can proceed through two primary mechanisms: a radical-mediated addition, often initiated by UV light or a radical initiator, or a base/nucleophile-catalyzed Michael addition. wikipedia.orgrsc.org

The radical-mediated pathway involves the formation of a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion, generating a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. thieme-connect.de This methodology allows for the covalent linking of this compound to polymers, surfaces, or other molecules bearing an alkene moiety, providing a robust tool for creating complex architectures and functional materials. rsc.orgpku.edu.cn

Chemical Modifications of the Benzimidazole (B57391) Ring System

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, and its decoration with various substituents is a cornerstone of drug design. nih.gov Modifications can be made at the aromatic benzene (B151609) portion or the remaining nitrogen atom.

SAR studies on various benzimidazole classes have shown that such substitutions are critical for activity. For instance, in some series of anti-inflammatory benzimidazoles, a C6-nitro group (EWG) was found to be more active than other derivatives, while in other cases, a C6-methoxy group (EDG) conferred strong activity. nih.gov Conversely, for antisecretory agents like omeprazole, substituents with strongly electron-withdrawing properties tended to yield compounds with lower efficacy. nih.gov

Table 2: General Substituent Effects on the Benzimidazole Ring

Position Substituent Type Example General Impact on Activity (Context-Dependent)
C5 / C6 Electron-Withdrawing -Cl, -NO₂ Can increase or decrease activity depending on the target. nih.govnih.gov
C5 / C6 Electron-Donating -CH₃, -OCH₃ Can increase or decrease activity depending on the target. nih.gov

The secondary amine (N-H) of the imidazole (B134444) portion of the benzimidazole ring is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile that readily reacts with electrophiles, allowing for N-alkylation or N-acylation. This position is distinct from the N1-position, which is already substituted with the ethanethiol (B150549) chain in the parent molecule. Therefore, this modification applies to the tautomeric form or derivatives where the N1 position is unsubstituted. In the context of the parent compound, this compound, the N-H refers to the nitrogen at position 3.

N-alkylation with various alkyl halides or N-acylation with acyl chlorides introduces steric bulk and modulates the hydrogen-bonding capabilities of the heterocycle. This is a common strategy to alter solubility, metabolic stability, and receptor binding affinity. Studies have reported the successful N-alkylation of benzimidazoles using a variety of reagents, including ketonic Mannich bases. researchgate.net

Systematic Design and Synthesis of Library Compounds

The development of novel therapeutic agents often relies on the systematic design and synthesis of compound libraries to perform high-throughput screening and establish robust SAR. nih.gov For this compound, a combinatorial approach can be employed to generate a diverse library of analogues.

This strategy involves the methodical variation of the three key modification sites:

The Thiol Terminus (R¹): A variety of alkyl, aryl, or functionalized groups can be appended via thioether formation.

The Benzimidazole Ring (R²): Different substituents (H, Cl, F, NO₂, OCH₃, etc.) can be incorporated at the C5 and/or C6 positions.

The Imidazole Nitrogen (R³): In cases where the starting material allows, the N-H can be alkylated or acylated.

By combining different building blocks for each of these positions, a large and diverse library of compounds can be synthesized. This allows for a comprehensive exploration of the chemical space around the parent scaffold, facilitating the identification of compounds with optimized activity and properties. nih.govnih.gov

Table 3: Illustrative Design of a Focused Compound Library

Compound ID R¹ (from Thiol) R² (on Benzene Ring)
Library-A-1 -CH₃ H
Library-A-2 -CH₂Ph H
Library-A-3 -CH₂CH₂OH H
Library-B-1 -CH₃ 5-Cl
Library-B-2 -CH₂Ph 5-Cl
Library-B-3 -CH₂CH₂OH 5-Cl
Library-C-1 -CH₃ 6-NO₂
Library-C-2 -CH₂Ph 6-NO₂

Elucidation of Structure-Activity Relationships (SAR) for Biological Mechanisms (In Vitro)

The biological activity of benzimidazole derivatives can be finely tuned by strategic substitutions on the core heterocyclic structure. Structure-activity relationship (SAR) studies on N-1 substituted benzimidazoles indicate that modifications at this position, as well as on the benzene ring (positions 5 and 6) and the side chain, are critical for determining the mechanism and potency of action. nih.govnih.gov

Key SAR insights from analogues include:

N-1 Position Substitution: The nature of the substituent at the N-1 position profoundly influences biological activity. Studies on antiproliferative benzimidazole-derived acrylonitriles show that bulkier alkyl and aryl moieties on the benzimidazole nitrogen can lead to higher affinity for the biological target, in this case, tubulin. mdpi.com For instance, replacing a smaller N-1 substituent with a larger one can enhance the molecule's ability to fit into hydrophobic pockets of target enzymes or receptors. mdpi.com

C-2 Position Modification: While the parent compound has an ethanethiol group at N-1, modifications at the C-2 position in analogous series are a common strategy. For many benzimidazole-based agents, this position is crucial for interaction with biological targets. researchgate.net

C-5 and C-6 Position Substitution: The electronic properties of substituents on the benzene portion of the scaffold are a key determinant of activity. In antiparasitic benzimidazoles, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) can significantly impact efficacy against various protozoa. researchgate.net Conversely, different substituents can be employed to target other mechanisms. For example, 5-carboxamide or sulfamoyl substitutions have been shown to produce cannabinoid receptor antagonists. nih.gov

The following table, adapted from studies on N-1 substituted benzimidazole acrylonitriles with antiproliferative activity, illustrates the potent effect of N-1 substitution on in vitro biological activity against cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of N-1 Substituted Benzimidazole Analogues

Compound ID N-1 Substituent Cancer Cell Line IC₅₀ (µM)
Analogue A -CH₃ K562 (Leukemia) 0.58
Analogue B -CH₂CH₃ K562 (Leukemia) 0.49
Analogue C Benzyl (B1604629) K562 (Leukemia) 0.25
Analogue D 4-Fluorobenzyl K562 (Leukemia) 0.21

Data is representative of findings presented in analogous compound studies to illustrate SAR principles. mdpi.com

These findings collectively suggest that for this compound, derivatization at the C-5 and C-6 positions with various electron-donating or withdrawing groups would be a primary strategy to modulate biological activity.

Investigation of Structure-Property Relationships (SPR) for Material Science Applications

In material science, benzimidazole derivatives are widely investigated as highly effective corrosion inhibitors for metals such as mild steel and copper in acidic environments. nih.gov The protective action stems from the molecule's ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The structure-property relationship (SPR) in this context relates to how molecular structure influences the efficiency of this adsorption and barrier formation.

The key molecular features governing corrosion inhibition are:

Adsorption Centers: The benzimidazole molecule possesses multiple active centers for adsorption: the nitrogen atoms in the imidazole ring and the π-electrons of the aromatic system. nih.gov For the specific case of this compound, the sulfur atom of the thiol group provides an additional, strong coordination site for binding to the metal surface.

N-1 Substituent Effect: The substituent at the N-1 position significantly impacts the orientation and electron-donating ability of the molecule. Studies comparing 1-benzyl-2-phenyl-1H-benzimidazole (an N-substituted derivative) with its unsubstituted analogue show that the nature of the N-1 substituent alters the inhibition efficiency. bohrium.com Electron-donating groups can increase the electron density on the benzimidazole system, enhancing its adsorption onto the metal surface. semanticscholar.org Conversely, bulky substituents might cause steric hindrance, potentially affecting the packing density and stability of the protective film.

Mechanism of Inhibition: The adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the molecule, or chemical (chemisorption), involving charge sharing or coordinate bond formation between the heteroatoms (N, S) and the vacant d-orbitals of the metal. bohrium.com The presence of both the benzimidazole ring and the thiol group allows for a strong, likely mixed-mode adsorption involving both physisorption and chemisorption.

The following data table illustrates the effect of substitution on the corrosion inhibition efficiency of analogous benzimidazole derivatives on mild steel in a 1M HCl solution.

Table 2: Corrosion Inhibition Efficiency of Benzimidazole Analogues

Inhibitor Compound Concentration (M) Inhibition Efficiency (IE %)
Benzimidazole 5 x 10⁻³ 90.1%
1-Benzyl-2-phenyl-1H-benzimidazole 5 x 10⁻³ 94.2%
1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole 5 x 10⁻³ 86.4%

Data is representative of findings presented in analogous compound studies to illustrate SPR principles. bohrium.com

The data indicates that N-substitution with an electron-donating benzyl group enhances protective properties compared to the unsubstituted core, whereas substitution with electron-withdrawing nitrobenzyl groups decreases the inhibition efficiency. bohrium.com This highlights a clear structure-property relationship where the electronic nature of the N-1 substituent directly modulates the performance of the molecule as a corrosion inhibitor.

Design and Synthesis of Prodrugs or Bioisosteres (Chemical Design Aspects)

Prodrug Design

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. frontiersin.org For this compound, the primary target for prodrug design is the nucleophilic thiol (-SH) group. The thiol group can be chemically masked to overcome undesirable properties such as poor stability (oxidation to disulfides), poor membrane permeability, or a strong odor.

Common prodrug strategies for thiols include:

Thioesters: The thiol can be acylated to form a thioester. This masks the thiol's reactivity and increases lipophilicity, which can enhance absorption. The ester bond is designed to be cleaved by endogenous esterase enzymes in the body to release the active thiol-containing drug. frontiersin.org

Disulfides: Symmetrical or asymmetrical disulfides can be formed. The disulfide bond is relatively stable but can be cleaved reductively in vivo, particularly in the high-glutathione environment inside cells, to regenerate the free thiol. nih.gov This strategy is often used for targeted drug release in the intracellular space.

The synthetic design would involve reacting this compound with an appropriate acyl chloride or activated carboxylic acid to form the thioester, or with a sulfenylating agent to form the disulfide.

Bioisostere Design

Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties to create a new compound with broadly similar biological properties. researchgate.net This strategy is used to modulate potency, selectivity, or pharmacokinetic parameters.

For this compound, several bioisosteric replacements could be designed:

Classical Bioisosteres of Thiol: The thiol group (-SH) can be replaced by its classical bioisosteres, such as a hydroxyl group (-OH) or an amine group (-NH₂). This would create 2-(1H-Benzimidazol-1-yl)ethan-1-ol or 2-(1H-Benzimidazol-1-yl)ethan-1-amine, respectively. Such a change would drastically alter hydrogen bonding capacity, acidity, and polarity, which would in turn affect target binding and pharmacokinetic properties.

Non-Classical Bioisosteres: More complex modifications could involve replacing the sulfur atom with other groups. For example, replacing the -CH₂-SH moiety with a carboxylic acid (-COOH) or a tetrazole ring could be explored, as these are often used as thiol bioisosteres in medicinal chemistry.

Scaffold Modification: The benzimidazole ring itself is a bioisostere of purines, which allows it to interact with a wide range of biological targets. researchgate.net Further modifications could involve replacing the benzimidazole core with other bicyclic heterocycles like benzoxazole (B165842) or benzothiazole (B30560) to fine-tune biological activity. researchgate.net

The synthesis of these bioisosteres would involve selecting appropriate starting materials, for example, using 2-chloroethanol (B45725) instead of 2-chloroethanethiol (B1616227) in a condensation reaction with benzimidazole to obtain the alcohol analogue.

Applications of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol in Materials Science and Advanced Technologies

Corrosion Inhibition Mechanisms and Surface Protection Technologies

Benzimidazole (B57391) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including steel, in aggressive acidic environments. nih.govresearchgate.net The protective action of these compounds, including 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govnih.gov

The inhibition mechanism is multifaceted, involving both physical and chemical adsorption. nih.gov The key elements of this process for this compound are:

Adsorption: The molecule adsorbs onto the metal surface. The benzimidazole ring, with its planar structure and electron-rich nitrogen atoms, can lie parallel to the surface, maximizing coverage. nih.gov

Film Formation: This adsorption creates a protective film. The thiol group can form a strong covalent bond with the metal surface, particularly with metals like iron, enhancing the stability of this protective layer.

Blocking Active Sites: The adsorbed molecules block the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. Benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both of these reactions. nih.govdntb.gov.ua

The effectiveness of inhibition generally increases with the concentration of the inhibitor, up to an optimal point where a stable, protective monolayer is formed. nih.govacs.org The presence of heteroatoms (nitrogen and sulfur) and the aromatic benzimidazole ring are crucial for the strong interaction with the d-orbitals of metals like iron, leading to efficient corrosion mitigation. nih.gov

Table 1: Corrosion Inhibition Properties of Benzimidazole Derivatives

Derivative Type Metal/Alloy Corrosive Medium Inhibition Efficiency (%) Proposed Mechanism
2-(Aryl/Alkyl)-benzimidazoles Carbon Steel 0.5 M HCl >90% Mixed-type inhibition, adsorption via benzimidazole ring and heteroatoms. kfupm.edu.sa
2-Substituted-benzimidazoles Mild Steel 15% HCl Up to 98.5% Adsorption, blocking of active sites. dntb.gov.uaacs.org
2-Phenyl-benzimidazole derivatives S235 Steel 1 M HCl ~85-87% Physisorption and chemisorption, formation of a stable protective layer. nih.gov

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles, Quantum Dots)

The dual functionality of this compound makes it an excellent ligand for the surface functionalization of nanomaterials. The thiol group acts as a robust anchor, while the exposed benzimidazole ring imparts new chemical properties to the nanomaterial's surface.

Gold Nanoparticles (AuNPs): The strong affinity between sulfur and gold makes the thiol group an ideal anchor for attaching molecules to AuNPs. dovepress.com By treating AuNPs with this compound, a stable coating can be formed. The benzimidazole moiety on the surface of the AuNP can then be used for further interactions, such as coordinating with metal ions or participating in biological interactions, making these functionalized nanoparticles promising for applications in catalysis and nanomedicine. dovepress.commdpi.com For instance, benzimidazole-functionalized AuNPs have been explored for their antibacterial properties. dovepress.com

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose optical and electronic properties are highly dependent on their surface chemistry. Ligand exchange is a common strategy to modify QD surfaces. The original hydrophobic ligands on synthesized QDs can be replaced with this compound. The thiol group binds to the QD surface, passivating surface defects and enhancing photoluminescence efficiency and stability. The benzimidazole group provides a hydrophilic outer layer, allowing the QDs to be dispersed in aqueous environments, which is crucial for biological applications.

Self-Assembled Monolayers (SAMs) Formation and Characterization

The propensity of thiols to spontaneously adsorb onto gold surfaces from solution leads to the formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs). sigmaaldrich.com this compound can form such SAMs, where the molecules are densely packed and oriented.

Formation Process:

A clean gold substrate is immersed in a dilute solution (e.g., in ethanol) of this compound.

The thiol headgroups chemisorb onto the gold surface, forming strong gold-thiolate bonds. sigmaaldrich.com

Over time, driven by van der Waals interactions between the ethanethiol (B150549) chains and potential π-π stacking interactions between the benzimidazole rings, the molecules arrange themselves into a densely packed, ordered monolayer. sigmaaldrich.comnih.gov

Characterization Techniques: The resulting SAMs can be characterized by a variety of surface-sensitive techniques to determine their structure, thickness, and composition.

Table 2: Techniques for Characterizing SAMs of this compound

Technique Information Obtained Typical Findings for Thiol SAMs
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface. dtic.mil Confirms the presence of sulfur, carbon, and nitrogen, and the formation of a gold-thiolate bond. dtic.mil
Infrared Reflection-Adsorption Spectroscopy (IRRAS) Molecular orientation and conformational order of the alkyl chains. rsc.org Provides information on the tilt angle and packing density of the molecules in the monolayer.
Contact Angle Goniometry Surface wettability and energy. The benzimidazole-terminated surface would exhibit specific hydrophobic/hydrophilic properties.
Scanning Tunneling Microscopy (STM) Atomic-scale imaging of the monolayer's surface structure and packing arrangement. rsc.org Reveals the crystalline lattice and domain structure of the SAM.
Electrochemical Impedance Spectroscopy (EIS) The barrier properties of the monolayer against ion penetration and electron transfer. researchgate.net A well-ordered SAM exhibits high impedance, indicating a dense, defect-free film.

Integration into Polymer Matrices and Composite Materials

The incorporation of this compound into polymer matrices can be achieved either by physically blending it as an additive or by chemically incorporating it as a monomer or functional group.

As a Functional Monomer: The benzimidazole and thiol moieties can be leveraged in polymerization reactions. For example, polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. benicewiczgroup.comrsc.org While typically synthesized from diamines and dicarboxylic acids, a monomer like this compound could be incorporated into polymer backbones. The thiol group, for instance, can participate in thiol-ene "click" chemistry reactions, allowing for efficient grafting of the molecule onto polymer chains or cross-linking of polymer networks. whiterose.ac.uk

In Polymer Composites: When blended into a polymer matrix, this compound can enhance the material's properties. For example, its corrosion-inhibiting properties can be imparted to a polymer coating for metal protection. Furthermore, its ability to bind to nanofillers (like AuNPs or nanoclays) can improve the dispersion of these fillers within the polymer matrix, leading to enhanced mechanical and thermal properties of the resulting composite material. Thiolated biopolymers have shown enhanced mechanical and mucoadhesive properties, suggesting that incorporating this compound could yield similar benefits. nih.gov

Development of Chemical Sensors and Biosensors (Detection Principles and Transduction Mechanisms)

The unique structure of this compound is highly advantageous for the fabrication of chemical and biosensors. SAMs of this molecule on a transducer surface (like a gold electrode) provide a versatile platform for detecting analytes.

Detection Principles:

Surface Binding: The benzimidazole group exposed at the surface of the SAM can act as a recognition element. It can bind specific metal ions or small organic molecules through coordination or hydrogen bonding. This binding event alters the physical properties of the surface, which can be detected.

Immobilization Platform: The benzimidazole moiety can be chemically modified to attach specific biorecognition elements, such as enzymes, antibodies, or DNA strands. nih.gov The thiol group ensures the stable anchoring of this entire sensing architecture to the transducer. nih.gov

Transduction Mechanisms:

Electrochemical Sensing: A SAM of this compound on a gold electrode can be used for electrochemical sensing. When an analyte binds to the benzimidazole head groups, it can hinder the electron transfer of a redox probe (like [Fe(CN)6]3-/4-) to the electrode surface. This change in electron transfer resistance can be measured using techniques like EIS, providing a quantitative measure of the analyte. researchgate.net

Surface Plasmon Resonance (SPR): In SPR, a change in the refractive index at the surface of a thin gold film is monitored. nih.gov When a SAM of this compound on the gold film captures an analyte, the mass at the surface increases, leading to a detectable change in the SPR signal. nih.gov

Colorimetric Sensing: Gold nanoparticles functionalized with this compound can be used for colorimetric sensing. nih.govresearchgate.net The binding of an analyte to the benzimidazole groups on the AuNPs can cause the nanoparticles to aggregate or disperse, resulting in a visible color change of the solution. This principle is often used in paper-based sensors for rapid screening. nih.govresearchgate.netnih.gov

Photoactive Materials and Optoelectronic Device Components

Benzimidazole derivatives are known to possess interesting photophysical properties, including fluorescence, and are being explored for use in electronic devices. nih.govnih.gov

Optoelectronic Devices: In organic electronics, the interface between the electrode and the active organic layer is critical for device performance. SAMs are often used to modify electrode surfaces to improve charge injection or extraction. A SAM of this compound on a gold electrode can serve as such an interfacial layer in devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). The benzimidazole unit can influence the work function of the electrode and facilitate better energy level alignment with the adjacent semiconductor layer. Some benzimidazole derivatives have demonstrated n-type semiconducting behavior, suggesting their potential use as active materials themselves. nih.gov

Catalysis in Heterogeneous and Homogeneous Systems

The structural features of this compound lend themselves to applications in both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants.

Catalyst Support: this compound can be used to anchor metal nanoparticles (e.g., gold, palladium) to a solid support. mdpi.com The thiol group binds strongly to the nanoparticle, while the benzimidazole part can interact with the support material. The benzimidazole itself can also influence the catalytic activity of the metal nanoparticle. For example, supported gold nanoparticles have been shown to be effective catalysts for the synthesis of benzimidazoles. mdpi.com

Organocatalysis: Porous ionic polymers based on benzimidazole have been developed as metal-free heterogeneous catalysts. nih.gov These materials can catalyze reactions like CO2 cycloaddition, where the benzimidazole unit, particularly its nitrogen atoms, plays a key role in the catalytic cycle. nih.gov

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase.

Ligand for Metal Complexes: The benzimidazole moiety is an excellent N-heterocyclic ligand that can coordinate with a variety of transition metals (e.g., cobalt, rhodium, iridium). acs.org A soluble metal complex incorporating this compound as a ligand could function as a homogeneous catalyst. The electronic properties of the benzimidazole can be tuned to influence the activity and selectivity of the metal center in reactions such as hydrogenations or C-C coupling reactions.

Advanced Analytical Methodologies for the Detection and Quantification of 2 1h Benzimidazol 1 Yl Ethane 1 Thiol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating 2-(1H-Benzimidazol-1-yl)ethane-1-thiol from complex matrices prior to its quantification. The choice of technique depends on the analyte's properties, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzimidazole (B57391) derivatives. The separation is typically achieved on a reverse-phase column (e.g., C18) where the polarity of the mobile phase is adjusted for optimal resolution.

UV-Vis and Photodiode Array (PDA) Detection: The benzimidazole ring system in this compound possesses a strong chromophore, making it suitable for detection by UV-Vis spectroscopy. A PDA detector offers the advantage of acquiring the entire UV spectrum for the analyte peak, which aids in peak identification and purity assessment. The uncorrected melting points can be conducted in open capillaries, and UV-vis spectra are often recorded on spectrophotometers like the UV-vis Metash UV-5100 or JASCO V-630. acs.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and selectivity, which is essential for trace-level analysis. Tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing complex samples, as it can determine the residues of various benzimidazoles, including metabolites. capes.gov.br This method allows for the selection of characteristic product ions, ensuring unambiguous identification and quantification. capes.gov.br Liquid chromatography-high resolution mass spectrometry (LC-HRMS) also plays an important role in screening for volatile constituents in various samples. researchgate.net

Table 1: Illustrative HPLC Parameters for Benzimidazole Derivative Analysis

Parameter Setting Reference
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) acs.orgijpsm.com
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with formic acid) capes.gov.br
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection PDA (200-400 nm) or MS/MS with Electrospray Ionization (ESI) capes.gov.br

| Injection Volume | 10 - 20 µL | nih.gov |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the analysis of polyfunctional thiols like this compound by GC presents challenges due to their low volatility, high reactivity, and poor chromatographic behavior. nih.gov

To overcome these issues, derivatization is a necessary prerequisite. The thiol group is converted into a less polar, more volatile derivative to improve stability and chromatographic performance. A common approach is extractive alkylation to form pentafluorobenzyl (PFB) derivatives. nih.gov

Following derivatization, GC-Mass Spectrometry (GC-MS) is used for separation and detection. The electron impact (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a fingerprint for the compound, allowing for highly confident identification. nih.govnih.gov Quantification can be performed with high reproducibility using GC-MS. google.com

Table 2: Typical GC-MS Parameters for Derivatized Thiol Analysis

Parameter Setting Reference
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) nih.gov
GC Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) nih.gov
Injection Mode Splitless at 250 °C nih.gov
Oven Program Temperature gradient (e.g., 50 °C to 300 °C) nih.gov
MS Ionization Electron Impact (EI) at 70 eV nih.govnih.gov

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers an efficient alternative to HPLC with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov

The separation in CZE is based on the differential migration of charged species in an electric field. For benzimidazole compounds, the pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge state of the analyte. A low pH BGE is often used to ensure the benzimidazole moiety is protonated and migrates as a cation. nih.gov The method can be validated for linearity, sensitivity, precision, and accuracy. nih.govrsc.org

Table 3: Example CZE Conditions for Benzimidazole Separation

Parameter Setting Reference
Capillary Fused Silica (e.g., 60 cm length, 75 µm I.D.) nih.gov
Background Electrolyte (BGE) 20-50 mM Phosphate Buffer (pH 3.0-4.5) nih.govrsc.org
Applied Voltage 22-25 kV nih.gov
Temperature 25 °C nih.govrsc.org
Detection Diode Array Detector (DAD) at ~230 nm rsc.org

| Analysis Time | < 8 minutes | nih.gov |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer high sensitivity, simplicity, and cost-effectiveness for the analysis of electroactive compounds like this compound. The presence of the oxidizable thiol group and the electroactive benzimidazole ring makes this compound an excellent candidate for electrochemical detection. researchgate.netsrce.hr

Voltammetry (Cyclic, Differential Pulse)

Voltammetry measures the current response resulting from an applied potential.

Cyclic Voltammetry (CV): This technique is valuable for characterizing the redox properties of the analyte. For a related compound, 2-benzimidazolethiol, CV has been used to study its behavior at the surface of a modified carbon paste electrode. srce.hr A cyclic voltammogram can reveal the oxidation potential of the thiol group and provide insights into the reaction mechanism. srce.hr

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. researchgate.netdeu.edu.tr It offers advantages such as lower detection limits and better resolution of overlapping peaks compared to CV. By measuring the peak oxidation current at different concentrations, a calibration curve can be constructed. For instance, a study on 2-(1H-benzimidazol-2-yl) phenol (B47542) used DPV to investigate its interaction with DNA, demonstrating the technique's sensitivity. researchgate.netdeu.edu.tr

Table 4: Representative Voltammetric Analysis Parameters

Parameter Setting Reference
Working Electrode Carbon Paste Electrode (CPE) or Glassy Carbon Electrode (GCE) researchgate.netsrce.hr
Reference Electrode Ag/AgCl researchgate.net
Supporting Electrolyte Phosphate Buffer Solution (PBS) researchgate.net
Technique Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) srce.hrresearchgate.net
Potential Scan Range e.g., 0.0 V to +1.0 V vs. Ag/AgCl researchgate.netresearchgate.net

| Detection Limit | Potentially in the micromolar (µM) range or lower | srce.hr |

Amperometry and Potentiometry

Amperometric and potentiometric sensors provide continuous monitoring capabilities. scielo.br

Amperometry: Amperometric sensors measure the current generated from the oxidation or reduction of an analyte at a constant applied potential. youtube.com An amperometric sensor for this compound could be developed based on the catalytic oxidation of its thiol group at a chemically modified electrode. For example, nickel hexacyanoferrate modified electrodes have been shown to electrocatalyze the oxidation of thiol compounds, allowing for their determination in flow systems. researchgate.net This approach offers stable and reproducible measurements. researchgate.net

Potentiometry: Potentiometric sensors measure the potential difference between an indicator electrode and a reference electrode at near-zero current flow. youtube.comacs.org A potentiometric sensor for this compound could be designed using an ion-selective electrode (ISE) whose membrane is tailored to selectively interact with the this compound molecule, either directly or through complexation with a metal ion. The potential of the ISE would then correlate logarithmically with the analyte's concentration.

Sample Preparation Techniques for Complex Matrices (Excluding Biological Fluids for Clinical Purposes)

The accurate quantification of this compound in complex matrices, such as environmental samples (soil, water) or industrial materials, necessitates an efficient sample preparation step. This step is crucial for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. nih.gov In SPE, a liquid sample is passed through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the matrix interferences are washed away. Subsequently, a small volume of a suitable solvent is used to elute the analyte in a purified and concentrated form. nih.gov For a moderately polar compound like this compound, reversed-phase sorbents such as C18 or polymeric sorbents could be effective.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another powerful sample preparation method, particularly for solid samples like soil or agricultural products. nih.gov The typical QuEChERS procedure involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive SPE (d-SPE), involves adding a small amount of sorbent (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to the extract. nih.gov

The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analyte. researchgate.net These modern techniques offer significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and providing higher analyte recoveries. researchgate.net

Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, LOD, LOQ, accuracy, and precision. europa.euglobalresearchonline.net

Linearity: This parameter demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and determining the correlation coefficient (r²) of the linear regression curve, which should ideally be close to 1.0. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com These values can be estimated from the calibration curve using the following formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the response (often the standard error of the y-intercept of the regression line) and S is the slope of the calibration curve. sepscience.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often reported as percent recovery, determined by assaying a sample of known concentration (e.g., a spiked matrix) and comparing the measured value to the true value. europa.eu Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. europa.eu

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

The table below illustrates typical validation parameters for a hypothetical analytical method for this compound.

Validation ParameterTypical Acceptance CriteriaIllustrative Value
Linearity
RangeDependent on application1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9991
Limit of Detection (LOD) Signal-to-Noise ratio ~3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ~10:10.7 µg/mL
Accuracy (% Recovery) Typically 80-120%98.5% - 101.2%
Precision (RSD%)
Repeatability≤ 2%1.1%
Intermediate Precision≤ 3%2.3%

Future Research Directions and Emerging Opportunities for 2 1h Benzimidazol 1 Yl Ethane 1 Thiol Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. chemmethod.comchemmethod.com For benzimidazole (B57391) derivatives like 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, future research will likely focus on green chemistry principles to minimize hazardous waste and energy consumption. chemmethod.comchemmethod.com

Key areas of exploration include:

Catalytic Systems: Investigating novel catalysts, such as nanomaterials, Lewis acids, and metal complexes, can lead to higher yields and milder reaction conditions. mdpi.comrsc.org For instance, the use of zinc acetate (B1210297) and K4[Fe(CN)6] has shown promise in the synthesis of benzimidazole derivatives under solvent-free conditions. chemmethod.com

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted reactions can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. chemmethod.com

Green Solvents: The use of water, ionic liquids (ILs), or deep eutectic solvents (DES) as reaction media presents a more sustainable alternative to volatile and toxic organic solvents. mdpi.comunicz.it

Catalyst/MethodKey Advantages
Zinc Acetate Inexpensive, mild, neutral, solvent-free conditions. chemmethod.com
K4[Fe(CN)6] Green, mild, inexpensive, solvent-free. chemmethod.com
Microwave (MW) Irradiation Shorter reaction times, avoids hazardous solvents. chemmethod.com
Ionic Liquids (ILs) Green media, potential for high yields. mdpi.com
Zeolites High chemoselectivity, though may require toxic solvents. mdpi.com

Development of Advanced Functional Materials Based on the Compound

The inherent properties of this compound, particularly the presence of the thiol group and the benzimidazole ring, make it an attractive building block for advanced functional materials.

Future research in this area could focus on:

Corrosion Inhibitors: The thiol group can strongly adsorb onto metal surfaces, forming a protective layer. Further studies could optimize its use in creating more effective and durable corrosion inhibitors for various metals and alloys.

Polymers and Nanocomposites: Incorporating this compound into polymer matrices could enhance their thermal stability, mechanical strength, and even introduce antimicrobial properties. Its use in creating nanocomposites with materials like aluminum oxide/copper iodide/polyaniline could lead to novel catalysts. rsc.org

Sensors: The ability of the benzimidazole moiety and the thiol group to interact with specific ions or molecules could be harnessed to develop chemical sensors for environmental monitoring or industrial process control.

Deeper Elucidation of Biological Mechanism of Action at the Molecular Level (In Vitro)

While preliminary studies have highlighted the antimicrobial and potential antiproliferative activities of benzimidazole derivatives, a detailed understanding of the in vitro molecular mechanisms of this compound is crucial for its potential therapeutic applications. smolecule.com

Future research should aim to:

Identify Specific Molecular Targets: Investigating its interaction with key enzymes, proteins, and nucleic acids within pathogenic microorganisms or cancer cells can reveal its precise mechanism of action. The thiol group, for instance, could interact with cysteine residues in proteins.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with systematic modifications to the benzimidazole ring and the ethanethiol (B150549) side chain will help to identify the key structural features responsible for its biological activity.

Cellular Pathway Analysis: Techniques such as transcriptomics and proteomics can be employed to understand how the compound affects cellular pathways, such as cell membrane integrity, metabolic processes, and cell proliferation. Research on related compounds has shown that benzimidazole derivatives can inhibit cyclooxygenases (COXs), which are involved in inflammation. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. bohrium.comnih.gov These computational tools can significantly accelerate the research and development process for compounds like this compound.

Future applications of AI and ML could include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of novel derivatives based on their chemical structure. bohrium.comfrontiersin.org This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Utilizing generative AI models to design entirely new molecules with optimized properties based on the this compound scaffold. oxfordglobal.com

Virtual Screening: Employing high-throughput virtual screening techniques to test large libraries of virtual compounds against specific biological targets, identifying potential hits for further experimental validation. nih.govfrontiersin.org

Reaction Prediction and Synthesis Planning: Using AI to predict the outcomes of chemical reactions and to devise optimal synthetic routes, further enhancing the efficiency of chemical synthesis.

AI/ML ApplicationPotential Impact on Research
Predictive Modeling Prioritizes synthesis of promising compounds, reducing time and cost. bohrium.comfrontiersin.org
Generative AI Design Creates novel molecules with tailored properties. oxfordglobal.com
Virtual Screening Rapidly identifies potential drug candidates from large virtual libraries. nih.govfrontiersin.org
Reaction Prediction Optimizes synthetic routes and improves reaction outcomes.

Expansion of Coordination Chemistry to Novel Metal Centers and Architectures

The thiol group and the nitrogen atoms in the benzimidazole ring of this compound make it an excellent ligand for coordinating with metal ions. smolecule.com This opens up a vast area for exploration in coordination chemistry.

Future research can focus on:

Synthesis of Novel Metal Complexes: Exploring the coordination of this ligand with a wide range of transition metals, lanthanides, and actinides to create complexes with unique electronic, magnetic, and catalytic properties.

Structural Diversity: Investigating the formation of different coordination architectures, such as mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).

Applications of Metal Complexes: Evaluating the potential applications of these new metal complexes in areas such as catalysis, sensing, and as antimicrobial or anticancer agents, as metal complexation can enhance biological activity. smolecule.com

Multi-Disciplinary Approaches and Collaborative Research Initiatives

The diverse potential of this compound necessitates a multi-disciplinary research approach. Collaborative initiatives that bring together experts from different fields will be crucial for unlocking its full potential.

Future progress will be driven by collaborations between:

Synthetic Organic Chemists: To develop novel and sustainable synthetic methods.

Materials Scientists: To design and fabricate advanced functional materials.

Biologists and Pharmacologists: To elucidate biological mechanisms and evaluate therapeutic potential.

Computational Chemists and Data Scientists: To apply AI and ML for compound design and prediction.

Crystallographers: To determine the three-dimensional structures of the compound and its derivatives. nih.govnih.gov

Such collaborative efforts will foster innovation and accelerate the translation of fundamental research into practical applications, paving the way for exciting new discoveries centered around this versatile chemical compound.

Q & A

Q. Why do some studies report low correlation between in vitro and in vivo efficacy?

  • Answer : Factors include metabolic instability (thiol oxidation in vivo) or poor pharmacokinetics. A 2015 study noted 2-(benzimidazolyl)ethanethiol derivatives showed 90% plasma protein binding, reducing free drug availability . Solutions: Structural optimization (e.g., pegylation) or co-administration with CYP inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.